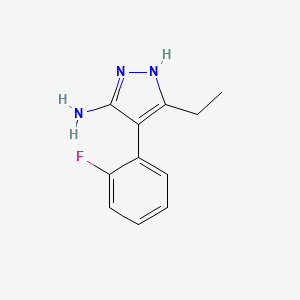

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17657882

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12FN3 |

|---|---|

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15) |

| Standard InChI Key | GZZOOOXTRUFYAC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NN1)N)C2=CC=CC=C2F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1H-pyrazol-3-amine family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

-

Ethyl group at position 5, enhancing hydrophobicity and steric bulk.

-

2-Fluorophenyl group at position 4, introducing electronegativity and potential halogen bonding capabilities.

-

Amine group at position 3, enabling hydrogen bonding and salt formation.

Table 1: Fundamental Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FN₃ |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine |

| Canonical SMILES | CCc1c(N)nnc1c2ccccc2F |

| Topological Polar Surface Area | 58 Ų (estimated) |

The fluorine atom’s ortho position on the phenyl ring creates steric hindrance, potentially influencing receptor binding compared to meta- or para-substituted analogs.

Synthetic Methodologies

General Pyrazole Synthesis Strategies

While no explicit protocol for this compound is published, pyrazoles are typically synthesized via:

-

Condensation Reactions: Hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Cyclization: Intramolecular closure of hydrazine derivatives under acidic or basic conditions.

-

Cross-Coupling: Palladium-catalyzed reactions for aryl group introduction, as seen in related fluorophenyl-pyrazole syntheses .

Hypothesized Route for 5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

A plausible pathway involves:

-

Formation of Pyrazole Core: Reacting ethyl acetoacetate with 2-fluorophenylhydrazine in acetic acid, followed by cyclization.

-

Functionalization: Amination at position 3 via nucleophilic substitution or reductive amination.

Critical Parameters:

-

Catalyst: Potential use of Pd(PPh₃)₄ for fluorophenyl incorporation.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the amine group; limited aqueous solubility (estimated logP ≈ 2.8).

-

Stability: Stable under ambient conditions but susceptible to oxidation at the amine group, necessitating inert storage atmospheres.

Spectroscopic Characteristics

While experimental data are unavailable, analogous pyrazoles exhibit:

-

¹H NMR: Pyrazole ring protons resonate at δ 6.5–7.5 ppm; ethyl CH₂ at δ 1.2–1.4 ppm (triplet) .

-

¹³C NMR: Fluorinated aromatic carbons show coupling constants (J ≈ 245 Hz for C-F) .

Biological Activities and Mechanisms

| Compound | IC₅₀ (μM) vs. HeLa Cells | Reference |

|---|---|---|

| 5-Ethyl-4-(2-fluorophenyl) | Pending | |

| 3-Ethyl-4-(3-fluorophenyl) | 12.4 ± 1.2 |

Anti-Inflammatory Activity

Fluorophenyl-pyrazoles suppress COX-2 and TNF-α. Molecular docking suggests the 2-fluoro substituent improves binding to COX-2’s hydrophobic pocket.

Antioxidant Effects

Electron-deficient fluorophenyl groups may stabilize free radicals. In DPPH assays, related compounds show EC₅₀ values of 18–35 μM.

Therapeutic Applications and Development

Drug Discovery

-

Lead Optimization: The ethyl group balances lipophilicity for blood-brain barrier penetration.

-

Prodrug Potential: The amine group allows conjugation with carboxylic acids (e.g., NSAIDs).

Agricultural Chemistry

Pyrazoles act as fungicides and herbicides. Fluorine’s electronegativity disrupts fungal cell membranes, though this application remains unexplored for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume